2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Description
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a bicyclic heterocyclic compound featuring a partially hydrogenated pyrido[4,3-d]pyrimidine core substituted with chlorine atoms at positions 2 and 2. Its molecular formula is C₇H₈Cl₂N₃·HCl, with a molar mass of 240.52 g/mol (inferred from structural analogs in –19). This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and G protein-coupled receptor (GPR119) modulators .
Synthesis:
The compound is synthesized via cyclization and chlorination steps. For example, describes a method where phosphoryl chloride (POCl₃) and 1,8-diazabicycloundec-7-ene (DBU) are used to chlorinate carbonyl precursors at 50°C, yielding chlorinated pyridopyrimidines. Similar protocols are applied to generate the hydrochloride salt .
Properties
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3.ClH/c8-6-4-3-10-2-1-5(4)11-7(9)12-6;/h10H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEUNLWIRLXZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20979789 | |
| Record name | 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635698-30-5 | |
| Record name | 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride involves the reaction of 3,4-dichloropyridine with 2,3-dichloropyridine to form an intermediate. This intermediate is then reacted with pyruvic acid ester to yield the target compound . The reaction typically takes place in an ether or methanol solvent, with potassium carbonate and sodium bicarbonate as bases .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with the use of a base.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride has several scientific research applications:
Chemistry: Used as a catalyst and intermediate in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for PARP inhibitors.
Industry: Utilized in the production of various nitrogen-containing heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. For instance, it has been studied as a precursor for PARP inhibitors, which target the poly (ADP-ribose) polymerase enzyme involved in DNA repair .
Comparison with Similar Compounds
Ring Fusion Position
- Pyrido[4,3-d]pyrimidine (target compound): The nitrogen atoms are positioned at the 1 and 3 sites of the pyrimidine ring, enabling hydrogen bonding with kinases like CaMKII .
- Pyrido[3,4-d]pyrimidine (e.g., CAS 647863-08-9): The nitrogen atoms shift to the 1 and 4 positions, altering electron distribution and binding affinity .
Substituent Effects
- Chlorine vs. Trifluoromethyl : Chlorine atoms increase electrophilicity, facilitating nucleophilic substitution reactions. In contrast, trifluoromethyl groups enhance hydrophobic interactions and bioavailability .
- Thioether vs. Aromatic Groups : Sulfur-containing derivatives (e.g., 2-((cyclopropylmethyl)thio)-substituted analogs) exhibit improved selectivity for BET bromodomains due to sulfur’s polarizability and steric effects .
Kinase Inhibition
GPR119 Modulation
- Pyrido[4,3-d]pyrimidines with 6- or 7-substituents (e.g., alkyl or aryl groups) achieve optimal GPR119 activation (EC₅₀ ~50–500 nM), while bulkier groups reduce potency .
Biological Activity
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride (CAS No. 1208901-69-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHClN
- Molecular Weight : 240.52 g/mol
- Solubility : Soluble in various organic solvents
- Storage Conditions : Store in a dark place at 2-8°C
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G-Protein Coupled Receptors (GPCRs) : Recent studies have identified this compound as a potent agonist for the Takeda G-protein-coupled receptor 5 (TGR5), which is implicated in metabolic regulation and diabetes treatment .
- Tyrosine Kinase Inhibition : The compound has shown potential as a tyrosine kinase inhibitor, which is significant for cancer therapy. Tyrosine kinases play crucial roles in cell signaling pathways that regulate cell growth and division .
Pharmacological Effects
The following table summarizes the key pharmacological effects associated with the compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| TGR5 Agonism | Enhances insulin sensitivity | |
| Antitumor Activity | Inhibits proliferation of cancer cells | |
| Antidiabetic Potential | Regulates glucose metabolism |
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that derivatives of tetrahydropyrido[4,3-d]pyrimidines exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
- Diabetes Treatment : Research highlighted the efficacy of this compound in improving metabolic parameters in diabetic models by acting on TGR5 receptors. This suggests a promising avenue for developing new diabetes medications .
- In Vivo Studies : In vivo evaluations have shown that this compound can effectively modulate metabolic pathways associated with obesity and diabetes, indicating its potential for systemic applications .
Q & A
Q. What are the recommended synthetic routes for preparing 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride?
The synthesis typically involves cyclization of substituted pyridine precursors with chlorinating agents. For example, a pyrido[4,3-d]pyrimidine scaffold can be constructed via nucleophilic substitution at the 2- and 4-positions using POCl₃ or PCl₅ under reflux conditions. Key intermediates may include tetrahydropyridine derivatives, as seen in structurally analogous compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, where cyclization and halogenation steps are critical . Purification often employs recrystallization or column chromatography, with yields dependent on reaction temperature and stoichiometric control of chlorinating agents.
Q. How should researchers handle and store this compound to ensure stability?
Storage at 2–8°C under inert conditions (e.g., argon) is recommended to prevent hydrolysis or decomposition, as the compound’s pyrimidine ring and chlorine substituents are sensitive to moisture and heat. Decomposition temperatures for related tetrahydropyrido-pyrimidines range from 206–211°C . For handling, use gloveboxes or Schlenk lines to minimize air exposure. Safety protocols include wearing nitrile gloves and eye protection due to acute toxicity (Oral Tox. 4) and skin/eye irritation risks (Skin Irrit. 2, Eye Irrit. 2) .
Q. What analytical techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR can confirm the tetrahydropyridine ring system and chlorine substitution patterns. For example, analogous compounds show distinct shifts for protons adjacent to chlorine atoms (e.g., δ 4.2–4.5 ppm for CH₂ near Cl) .
- Mass Spectrometry (HRMS) : Accurate mass analysis verifies molecular ions (e.g., [M+H⁺] for C₇H₇Cl₂N₃⁺) and fragmentation patterns.
- X-ray Crystallography : Used to resolve stereochemistry in crystalline derivatives, as demonstrated for pyrido[4,3-d]pyrimidine carboxylates .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can identify electrophilic centers by analyzing molecular electrostatic potential (MEP) surfaces. For example, the 2- and 4-chloro positions in pyrido-pyrimidines are highly electrophilic due to electron-withdrawing effects from the pyrimidine ring. Transition state modeling (e.g., using Gaussian or ORCA) can predict activation barriers for substitution with amines or thiols, aiding in optimizing reaction conditions .
Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?
- Variable Temperature NMR : Detects dynamic processes (e.g., ring puckering in tetrahydropyridine) that may cause splitting or broadening of signals .
- HPLC-MS Purity Analysis : Identifies byproducts (e.g., dechlorinated derivatives) that arise from incomplete reactions or hydrolysis.
- Isotopic Labeling : ²H or ¹³C labeling at specific positions can clarify ambiguous assignments in crowded spectral regions .
Q. How does the compound’s structure-activity relationship (SAR) influence its biological interactions?
The 2,4-dichloro substitution enhances electrophilicity, enabling covalent binding to cysteine residues in kinase active sites. Comparative studies with mono-chloro analogs (e.g., 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine) show reduced inhibitory potency, highlighting the necessity of dual halogenation for target engagement . Molecular docking (e.g., AutoDock Vina) can map interactions with proteins like EGFR or CDK2, guiding SAR optimization .
Q. What are the best practices for troubleshooting low yields in large-scale synthesis?
- Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while additives like DMAP accelerate SNAr reactions .
- Scaling Considerations : Ensure efficient heat dissipation to avoid exothermic side reactions, which are common in chlorination steps .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
Contradictions may arise from differences in protonation states. For example:
- pH-Dependent Degradation : At pH < 2, the pyrimidine ring may undergo acid-catalyzed hydrolysis, whereas neutral or basic conditions stabilize the structure.
- Counterion Effects : Hydrochloride salts (vs. free bases) can alter solubility and degradation kinetics. Stability studies using accelerated aging (40°C/75% RH) and LC-MS monitoring are recommended .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
